molecular formula C13H9ClN2OS B2558931 5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 379241-59-5

5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B2558931
CAS RN: 379241-59-5
M. Wt: 276.74
InChI Key: QJIQBTGANJMDPQ-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one, commonly referred to as 5-CPMTP, is a heterocyclic compound derived from thieno[2,3-d]pyrimidine. It is a synthetic compound that has been used in various scientific studies to investigate its potential applications in a range of fields, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Synthesis and Biological Activities

  • Antimicrobial Activity

    The compound has been explored for its antimicrobial properties. Abdel-rahman, Bakhite, and Al-Taifi (2002) synthesized derivatives that showed in vitro antimicrobial activities. Their research highlights the potential of these compounds in developing new antimicrobial agents (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

  • Antitumor and Enzyme Inhibitor Activities

    Some derivatives have been evaluated for antitumor activity and as enzyme inhibitors. Notably, compounds have shown cytotoxic activities against a panel of human tumor cell lines and have been identified as potent dual inhibitors of thymidylate synthase and dihydrofolate reductase, highlighting their potential in cancer therapy (Edrees, Farghaly, El‐Hag, & Abdalla, 2010); (Gangjee, Qiu, Li, & Kisliuk, 2008).

  • Herbicidal Activity

    The synthesis of novel derivatives has also led to the discovery of compounds with significant herbicidal activity, indicating their potential application in agriculture (Luo, Zhao, Zheng, & Wang, 2017).

  • Antimicrobial and Antiproliferative Evaluation

    Further research into derivatives has revealed their moderate activity against various bacteria and significant antiproliferative activity against cancer cell lines, showcasing their broad-spectrum biological potential (Vlasov, Kovalenko, Shynkarenko, Krolenko, & Vlasov, 2018); (Atapour-Mashhad, Soukhtanloo, Massoudi, Shiri, Parizadeh, & Bakavoli, 2017).

  • Synthesis Techniques

    Research has not only focused on the biological applications but also on the synthesis methodologies of these compounds, providing a foundation for the development of more efficient and novel compounds (Liu, He, Ding, 2007); (Guo & Shun, 2004).

properties

IUPAC Name

5-(4-chlorophenyl)-6-methyl-3H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2OS/c1-7-10(8-2-4-9(14)5-3-8)11-12(17)15-6-16-13(11)18-7/h2-6H,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJIQBTGANJMDPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(S1)N=CNC2=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501324058
Record name 5-(4-chlorophenyl)-6-methyl-3H-thieno[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501324058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49641339
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

379241-59-5
Record name 5-(4-chlorophenyl)-6-methyl-3H-thieno[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501324058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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